N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 4-oxo-1,2,3-benzotriazine.
Formation of Intermediates: The starting materials undergo a series of reactions, including esterification, amidation, and cyclization, to form key intermediates.
Final Coupling: The intermediates are then coupled under specific reaction conditions, such as the use of coupling reagents (e.g., EDC, DCC) and catalysts, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzotriazine ring can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases (e.g., NaOH) and solvents (e.g., DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide
- N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is unique due to its specific structural features, such as the length of the hexanamide chain and the presence of both chloro and hydroxy substituents
Properties
Molecular Formula |
C19H19ClN4O3 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C19H19ClN4O3/c20-13-9-10-17(25)16(12-13)21-18(26)8-2-1-5-11-24-19(27)14-6-3-4-7-15(14)22-23-24/h3-4,6-7,9-10,12,25H,1-2,5,8,11H2,(H,21,26) |
InChI Key |
ZYAHKCVZBMVGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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